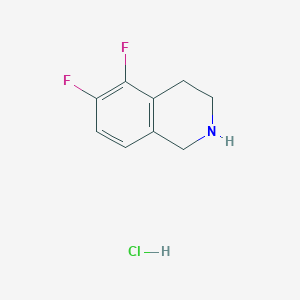

5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS No.: 2138522-82-2

Cat. No.: VC5783151

Molecular Formula: C9H10ClF2N

Molecular Weight: 205.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2138522-82-2 |

|---|---|

| Molecular Formula | C9H10ClF2N |

| Molecular Weight | 205.63 |

| IUPAC Name | 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

| Standard InChI | InChI=1S/C9H9F2N.ClH/c10-8-2-1-6-5-12-4-3-7(6)9(8)11;/h1-2,12H,3-5H2;1H |

| Standard InChI Key | ZAQLDOHRKVKWTC-UHFFFAOYSA-N |

| SMILES | C1CNCC2=C1C(=C(C=C2)F)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The base compound, 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline, possesses the molecular formula C₉H₉F₂N and a molecular weight of 169.17 g/mol . The hydrochloride salt, formed via protonation of the tertiary amine, adopts the formula C₉H₉F₂N·HCl, yielding a molecular weight of 205.63 g/mol (calculated as 169.17 + 36.46 g/mol for HCl). The IUPAC name for the base structure is 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline, with the hydrochloride designation indicating the presence of a chloride counterion .

Structural Features

The tetrahydroisoquinoline core consists of a bicyclic system merging a benzene ring with a piperidine-like moiety. Fluorine substituents at the 5 and 6 positions introduce electronegative groups that influence electron distribution, steric interactions, and hydrogen-bonding potential. The hydrochloride salt enhances aqueous solubility, a critical factor for biological applications .

Key Structural Data:

Synthesis and Production

Synthetic Challenges and Strategies

-

Pictet–Spengler Cyclization: Condensation of β-arylethylamines with carbonyl compounds under acidic conditions.

-

Bischler–Napieralski Reaction: Cyclodehydration of β-arylethylamides to form dihydroisoquinolines, followed by reduction.

Fluorine incorporation likely occurs via electrophilic fluorination of precursor aromatic rings or through the use of fluorinated building blocks during cyclization . Industrial production methods prioritize scalability and purity, though specific protocols remain proprietary .

Purification and Quality Control

The hydrochloride salt’s purity is critical for research applications. Commercial suppliers report a minimum purity of 95% for the base compound, with analytical techniques such as HPLC and NMR ensuring batch consistency .

Physicochemical Properties

Stability and Solubility

The hydrochloride salt improves aqueous solubility compared to the free base, a property advantageous for in vitro and in vivo studies. While specific solubility data are unavailable, analogous hydrochlorides exhibit solubility >10 mg/mL in water . Stability under ambient conditions is presumed satisfactory, given the absence of reactive functional groups beyond the amine hydrochloride.

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks include N-H stretches (~2500 cm⁻¹ for ammonium) and C-F vibrations (1100–1000 cm⁻¹).

-

NMR: ¹⁹F NMR would reveal two distinct fluorine environments at the 5 and 6 positions, while ¹H NMR would show aromatic protons deshielded by fluorine’s electron-withdrawing effects.

| Compound | Fluorine Positions | Bioactivity Enhancement |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | None | Baseline activity |

| 5,6-Difluoro derivative | 5, 6 | Improved lipophilicity |

| 8-Methoxy derivative | None | Altered receptor affinity |

Applications in Research

Medicinal Chemistry

-

Lead Optimization: Fluorine’s role in tuning pharmacokinetic properties (e.g., metabolic stability, membrane permeability).

-

Probe Development: Targeting fluorinated compounds for imaging studies via ¹⁸F or ¹⁹F MRI .

Material Science

-

Ligand Design: Coordination chemistry applications due to the amine’s lone pair and fluorine’s weak coordination capability.

Future Directions

Research Priorities

-

Synthetic Method Development: Streamlining fluorine incorporation and salt formation.

-

Biological Screening: Antimicrobial, anticancer, and neuroprotective assays.

-

Structural Studies: X-ray crystallography to elucidate binding modes.

Industrial Applications

-

Pharmaceutical Intermediates: Leveraging fluorination for drug candidate refinement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume